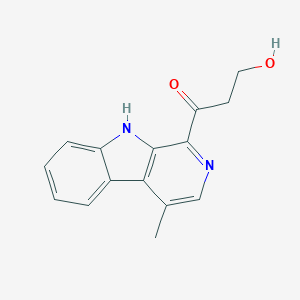
Oxopropaline G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxopropaline G is a natural product that has been found to possess a wide range of biological activities. It is a member of the propylamycin family of antibiotics, which are produced by Streptomyces bacteria. Oxopropaline G has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In
Wissenschaftliche Forschungsanwendungen
Oxopropaline G as a Cytocidal Compound
Oxopropaline G, along with other oxopropalines such as A, B, D, and E, is identified as a cytocidal compound derived from Streptomyces sp. G324. These compounds, which possess a beta-carboline chromophore, have been found to exhibit cytocidal activities against human or murine tumor cell lines in vitro, indicating potential applications in cancer research and therapy (Abe et al., 1993).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of oxopropalines, including Oxopropaline G, are crucial in understanding their potential applications in various fields of scientific research. Studies have elucidated their structures through NMR spectral analyses and other spectroscopic experiments, laying the groundwork for further exploration of their applications (Abe et al., 1993).
Formal Synthesis Methods
Research on the formal synthesis of Oxopropaline G involves methods such as I2-promoted cascade electrophilic cyclization. This method has been successfully applied for the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structure of Oxopropaline G and related bioactive molecules (Song et al., 2013).
Eigenschaften
CAS-Nummer |
152752-61-9 |
|---|---|
Produktname |
Oxopropaline G |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
InChI-Schlüssel |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Kanonische SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Andere CAS-Nummern |
152752-61-9 |
Synonyme |
oxopropaline G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



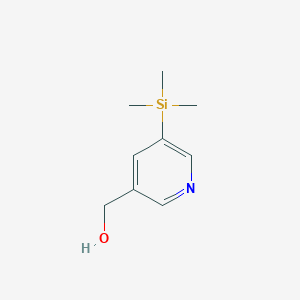
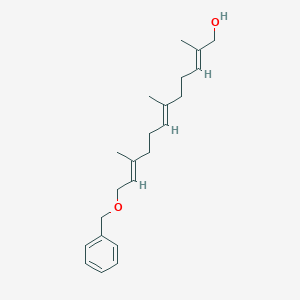
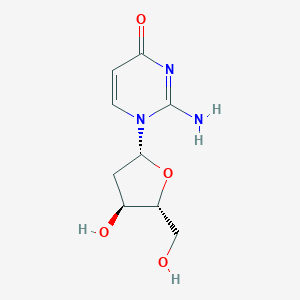
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
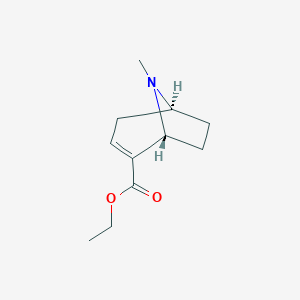
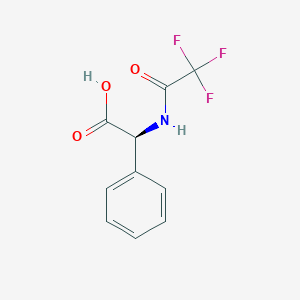
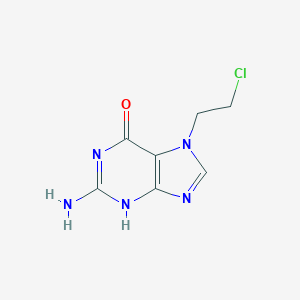
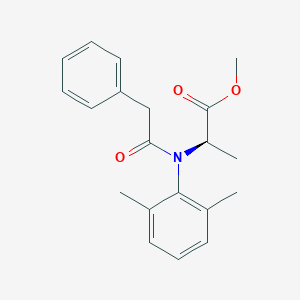
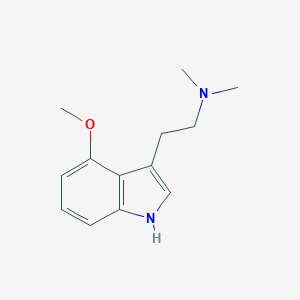
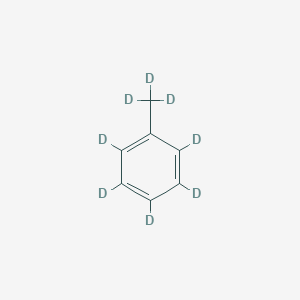
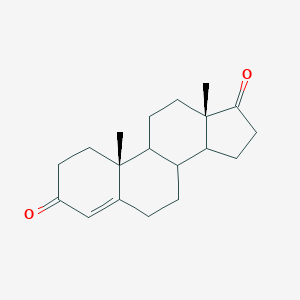
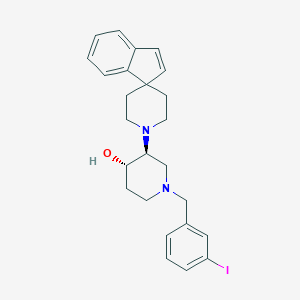
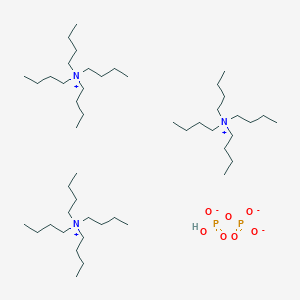
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)